
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is a chemical compound with the molecular formula C15H13ClN4 and a molecular weight of 284.74400 . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of (E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves several steps. The synthetic route typically includes the reaction of 2-chloropyrimidine with 3,5-dimethylphenylamine to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts and solvents to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Addition: The acrylonitrile group can participate in addition reactions with various reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of (E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile can be compared with other similar compounds, such as:
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: This compound lacks the 2-chloropyrimidin-4-yl group, which may result in different chemical and biological properties.
4-((4-Chloro-2-pyrimidinyl)amino)benzonitrile: This compound has a similar pyrimidine ring but differs in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H13ClN4 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC 名称 |
(E)-3-[4-[(2-chloropyrimidin-4-yl)amino]-3,5-dimethylphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C15H13ClN4/c1-10-8-12(4-3-6-17)9-11(2)14(10)19-13-5-7-18-15(16)20-13/h3-5,7-9H,1-2H3,(H,18,19,20)/b4-3+ |
InChI 键 |
SWCNNCLZVAVLOM-ONEGZZNKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)Cl)C)/C=C/C#N |
规范 SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)Cl)C)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)
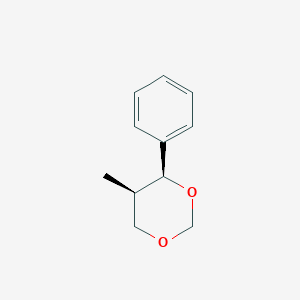
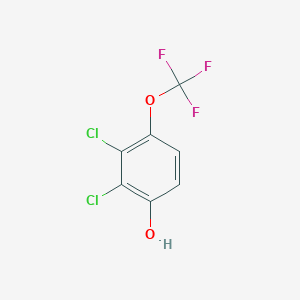
![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)

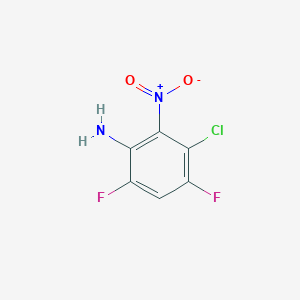
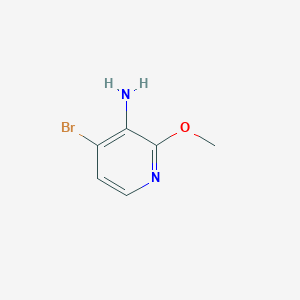
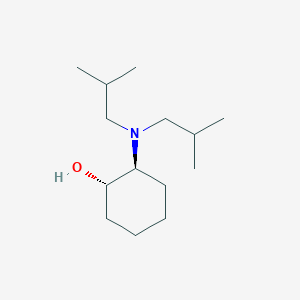
![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
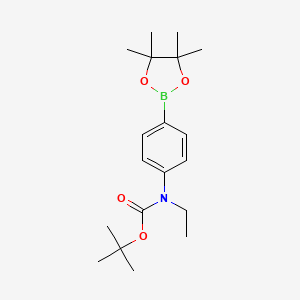

![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)

